Pentaethylbenzene

Transalkylation Catalysis Petrochemistry Polymer Precursor Synthesis

Pentaethylbenzene (CAS 605-01-6), a penta-substituted aromatic hydrocarbon with the molecular formula C16H26 and a molecular weight of 218.38 g/mol, is characterized by five ethyl groups densely arranged on a benzene ring, creating a pronounced sterically hindered electronic environment. It is a liquid at room temperature with a melting point below -20°C.

Molecular Formula C16H26
Molecular Weight 218.38 g/mol
CAS No. 605-01-6
Cat. No. B13813992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaethylbenzene
CAS605-01-6
Molecular FormulaC16H26
Molecular Weight218.38 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1CC)CC)CC)CC
InChIInChI=1S/C16H26/c1-6-12-11-13(7-2)15(9-4)16(10-5)14(12)8-3/h11H,6-10H2,1-5H3
InChIKeyJREJWHNDQOGSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaethylbenzene (CAS 605-01-6) Procurement Guide: Properties, Specifications, and Industrial Relevance


Pentaethylbenzene (CAS 605-01-6), a penta-substituted aromatic hydrocarbon with the molecular formula C16H26 and a molecular weight of 218.38 g/mol, is characterized by five ethyl groups densely arranged on a benzene ring, creating a pronounced sterically hindered electronic environment [1][2]. It is a liquid at room temperature with a melting point below -20°C [1]. Unlike lower ethylated benzenes (e.g., toluene or ethylbenzene) which are large-volume commodity chemicals used as fuels or solvents, pentaethylbenzene occupies a distinct niche as a specialized intermediate and research tool. Its procurement is driven not by broad availability, but by specific, performance-driven requirements in high-temperature organic synthesis, selective transalkylation processes, and as a high-boiling, non-coordinating solvent in specialized catalytic transformations where simpler alkylbenzenes fail.

Pentaethylbenzene (CAS 605-01-6): Why Lower Ethylbenzene Homologs Are Not Equivalent Replacements


Attempts to substitute pentaethylbenzene with more accessible alkylbenzenes like diethylbenzene (DEB) or triethylbenzene (TEB) in targeted applications are scientifically invalid. The difference is not merely incremental; it is a functional discontinuity driven by the compound's unique steric and electronic profile. Pentaethylbenzene acts as a high-fidelity, regiospecific ethylating agent in acid-catalyzed transethylation reactions, a role for which lower homologs are mechanistically unsuitable [1]. Furthermore, its significantly elevated boiling point (~274-277°C) and distinct chromatographic retention index (Kovats RI 1538 on SE-30 at 100°C) are critical parameters that define its utility as a high-temperature solvent and analytical standard [2]. Finally, its specific regulatory status under TSCA (Toxic Substances Control Act) dictates its procurement for certain industrial applications in the United States, whereas substituting it with an unlisted or differently regulated alkylbenzene could introduce significant compliance risk [3].

Pentaethylbenzene (CAS 605-01-6) Evidence-Based Differentiation: A Quantitative Comparative Guide


Pentaethylbenzene as a Regiospecific Ethylating Agent for High-Value Polymer Precursor Synthesis

In the synthesis of 2,6-diethylnaphthalene (2,6-DEN), a critical precursor for advanced polyester polyethylene naphthalate (PEN), pentaethylbenzene is specified as one of the only suitable ethylating agents alongside tetraethylbenzene isomers, to the explicit exclusion of simpler ethylbenzenes (e.g., ethylbenzene, diethylbenzene) [1][2]. While the patent literature does not provide a direct head-to-head selectivity comparison between pentaethylbenzene and triethylbenzene for this exact reaction, the class-level distinction is clear: lower homologs like ethylbenzene and diethylbenzene are not suitable for achieving the required high regiospecificity. This is a critical procurement differentiator for manufacturers of PEN and similar high-performance polymers.

Transalkylation Catalysis Petrochemistry Polymer Precursor Synthesis

Physical-Chemical Differentiation: Elevated Boiling Point and Thermal Stability of Pentaethylbenzene

Pentaethylbenzene's boiling point is significantly higher than that of its lower ethylated homologs, making it a distinct choice for high-temperature chemical processes. Its boiling point is reported as 277 °C by CAS Common Chemistry and 274.1 °C by other sources, compared to ~218 °C for 1,2,4,5-tetraethylbenzene and ~136 °C for ethylbenzene [1][2]. This represents a boiling point elevation of over 50°C relative to tetraethylbenzene and over 130°C relative to ethylbenzene. The Antoine equation parameters (A=5.41985, B=2972.77, C=-1.098 for T=359-550 K) define its vapor pressure curve, which is critical for engineering calculations in high-temperature reactor design [3].

Thermodynamics High-Temperature Solvent Process Chemistry

Analytical Differentiation: Pentaethylbenzene's Chromatographic Fingerprint (Kovats Retention Index)

In gas chromatographic analysis, pentaethylbenzene is easily resolved and identified from other alkylbenzenes due to its distinct Kovats Retention Index (RI). It has an RI of 1538 on a non-polar SE-30 capillary column at 100°C [1]. In comparison, 1,2,3,4-tetraethylbenzene has a lower RI of 1482, while ethylbenzene has a significantly lower RI of 857 [2]. This ~50-unit difference from tetraethylbenzene provides a reliable analytical window for purity assessment and reaction monitoring in complex petrochemical or synthetic mixtures.

Gas Chromatography Analytical Chemistry Quality Control

Regulatory and Safety Profile Differentiation: TSCA Inventory Compliance and Handling Classification

Pentaethylbenzene's regulatory status under the U.S. Toxic Substances Control Act (TSCA) is a key differentiator from certain other specialty alkylbenzenes. It is listed as "Active" on the TSCA Inventory for the 2024 Chemical Data Reporting (CDR) period, indicating it is currently manufactured or imported into the United States and subject to EPA reporting requirements [1]. While a direct quantitative comparison of toxicity is not available from authoritative sources, its classification as a penta-substituted aromatic hydrocarbon with a high calculated LogP (a measure of lipophilicity) places it in a distinct handling and safety category. Its calculated flash point of 115.7°C also classifies it differently than more volatile, lower-boiling alkylbenzenes for storage and transport.

Regulatory Compliance Chemical Safety Industrial Hygiene

Pentaethylbenzene (CAS 605-01-6) in Practice: Evidence-Backed Research and Industrial Application Scenarios


Industrial Production of High-Performance Polymer Precursors (2,6-Diethylnaphthalene)

Scenario: A petrochemical or specialty chemical plant is tasked with producing 2,6-diethylnaphthalene (2,6-DEN) for subsequent oxidation to 2,6-naphthalene dicarboxylic acid, a monomer for polyethylene naphthalate (PEN). The patent-defined process requires a highly regiospecific ethylating agent to minimize isomer separation costs and achieve high product purity [1][2]. Rationale: Pentaethylbenzene is one of a very limited class of ethylating agents (along with specific tetraethylbenzenes) specified as suitable for this transethylation reaction using a Lewis acid catalyst like AlCl3 [1][2]. Lower ethylated benzenes (e.g., ethylbenzene, diethylbenzene) are not suitable, as they lead to lower regiospecificity and less desirable isomer mixtures, thereby increasing downstream purification costs and reducing overall process efficiency [1]. Procuring pentaethylbenzene is therefore a requirement to operate within the parameters of the established, high-selectivity process.

Analytical Quality Control and Reaction Monitoring via Gas Chromatography

Scenario: A quality control laboratory in a petrochemical refinery or a research lab needs to accurately identify and quantify trace pentaethylbenzene in a complex hydrocarbon stream or monitor its consumption in a catalytic reaction. Rationale: Pentaethylbenzene's unique Kovats Retention Index (RI) of 1538 on a standard non-polar SE-30 GC column at 100°C provides a distinct and verifiable chromatographic fingerprint [1]. This allows for its unambiguous separation and quantification from closely related compounds like 1,2,3,4-tetraethylbenzene (RI 1482) [2]. This analytical specificity is critical for process optimization, catalyst performance evaluation, and ensuring final product specifications are met. Using a standard with a different, poorly resolved RI would compromise the accuracy and reliability of the analytical method.

High-Temperature Liquid-Phase Synthesis and Non-Coordinating Solvent Applications

Scenario: A research and development chemist is designing a high-temperature (e.g., >200°C) organic reaction, such as a Friedel-Crafts alkylation, hydrosilylation, or thermal rearrangement, that requires an inert, non-coordinating, high-boiling solvent. Rationale: With a boiling point of 274-277°C [1][2], pentaethylbenzene remains in the liquid phase at temperatures where lower alkylbenzenes like ethylbenzene (b.p. 136°C) or tetraethylbenzene (b.p. ~218°C) would have already vaporized under atmospheric pressure [3]. Its defined Antoine vapor pressure parameters allow for precise engineering calculations [4]. This wider liquid temperature range simplifies reactor setup (avoiding high-pressure equipment) and provides a more stable thermal environment for the reaction, making pentaethylbenzene a specialized and valuable tool for high-temperature synthesis.

Compliant Industrial Use and Manufacturing in U.S. Jurisdictions

Scenario: A chemical manufacturer or formulator in the United States needs to source a polyalkylbenzene intermediate or solvent that is fully compliant with the Toxic Substances Control Act (TSCA) for ongoing commercial activity. Rationale: Pentaethylbenzene's status as "Active" on the TSCA Inventory for the 2024 Chemical Data Reporting (CDR) period provides clear evidence of its regulatory standing [1]. This allows the user to confidently procure and use the substance without the legal and financial risks associated with importing or using an unlisted or "inactive" TSCA substance, which could trigger significant pre-manufacture notice (PMN) requirements and regulatory delays. This compliance certainty is a foundational requirement for any U.S.-based industrial procurement decision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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